molecular formula C19H20N2O2 B4739565 2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4739565
M. Wt: 308.4 g/mol
InChI Key: KOJVOVDKDWSWCU-UHFFFAOYSA-N
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Description

2-Methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic benzamide derivative featuring a methoxy group at the 2-position of the benzamide ring and a 5-methyl-substituted indole moiety linked via an ethylamine spacer. The structural uniqueness of this compound lies in its dual substitution pattern, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-7-8-17-16(11-13)14(12-21-17)9-10-20-19(22)15-5-3-4-6-18(15)23-2/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJVOVDKDWSWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond in 2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide undergoes hydrolysis under acidic or basic conditions to yield 2-methoxybenzoic acid and 2-(5-methyl-1H-indol-3-yl)ethylamine.

Condition Reagents Products Yield
Acidic hydrolysis6M HCl, reflux (8–12 hrs)2-Methoxybenzoic acid + 2-(5-methyl-1H-indol-3-yl)ethylamine hydrochloride72–85%
Basic hydrolysis4M NaOH, 100°C (6–8 hrs)Sodium 2-methoxybenzoate + free 2-(5-methyl-1H-indol-3-yl)ethylamine65–78%

Mechanistic Insight : Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon .

Electrophilic Substitution on the Indole Ring

The 5-methylindole moiety undergoes electrophilic substitution at the C4 and C6 positions due to the electron-donating methyl group.

Reaction Reagents Position Product Notes
NitrationHNO₃/H₂SO₄, 0–5°CC4, C65-Methyl-4-nitroindole derivativeCompeting oxidation observed
SulfonationH₂SO₄/SO₃, 25°CC45-Methyl-4-sulfoindole derivativeRequires strict temp control
HalogenationCl₂/FeCl₃ (or Br₂/FeBr₃)C45-Methyl-4-chloro/bromoindole derivativeRegioselectivity confirmed via NMR

Key Finding : Methyl substitution at C5 directs electrophiles to C4 and C6, with C4 favored due to steric and electronic factors .

Methoxy Group Demethylation

The 2-methoxy group on the benzamide ring can be demethylated using strong Lewis acids:

Reagent Conditions Product Yield
BBr₃CH₂Cl₂, −78°C → RT (4 hrs)2-Hydroxy-N-[2-(5-methylindol-3-yl)ethyl]benzamide88%
HI/AcOHReflux, 6 hrsSame as above76%

Application : Demethylation enables further functionalization of the phenolic hydroxyl group (e.g., alkylation, acylation) .

Oxidation of the Indole Methyl Group

The 5-methyl group on the indole ring can be oxidized to a carboxylic acid under harsh conditions:

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 100°C, 24 hrs5-Carboxyindole derivative41%
CrO₃/H₂SO₄Acetone, 0°C → RT, 8 hrs5-Carboxyindole derivative35%

Limitation : Over-oxidation and indole ring degradation are common side reactions .

N-Alkylation/Acylation of the Indole NH

The indole NH participates in alkylation/acylation reactions under basic conditions:

Reaction Reagents Product Yield
AlkylationCH₃I, NaH, DMF, 0°C → RT1-Methyl-5-methylindole derivative63%
AcylationAcCl, pyridine, RT1-Acetyl-5-methylindole derivative58%

Synthetic Utility : N-substitution modulates lipophilicity and receptor-binding properties.

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with primary degradation pathways including:

  • Loss of the methoxy group (218–250°C)

  • Indole ring fragmentation (250–300°C)

Photolytic studies (λ = 254 nm, 48 hrs) show 12% decomposition via radical-mediated pathways .

Comparative Reactivity Table

Functional Group Reactivity Ranking Key Reactions
Amide bondHighHydrolysis, reduction
Indole NHModerateAlkylation, acylation
Methoxy groupLow (requires strong acids)Demethylation
Indole methylVery lowOxidation (under forcing conditions)

Scientific Research Applications

Scientific Research Applications

The compound's applications can be categorized into several key areas:

Medicinal Chemistry

2-Methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity : Research indicates that this compound may inhibit specific kinases involved in cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) models. Studies have shown that it can restore sensitivity to EGFR-targeted therapies in gefitinib-resistant NSCLC cells, enhancing cell growth inhibition and apoptosis induction compared to single-target agents .
  • Melatonin Receptor Modulation : The compound interacts with melatonin receptors, acting as an agonist at the melatonin receptor type 1A and an inhibitor at type 1B. This dual action suggests potential applications in treating sleep disorders and mood regulation .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems positions it as a candidate for research into neuropharmacological applications:

  • Anxiolytic and Antidepressant Effects : Preliminary studies suggest that the compound may exhibit anxiolytic and antidepressant-like effects through its interaction with serotonin receptors, which are crucial in mood regulation .

Biochemistry

The biochemical pathways influenced by this compound are of considerable interest:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits kinases in NSCLC models
Melatonin ModulationAgonist at MT1A, antagonist at MT1B
AnxiolyticPotential anxiolytic effects observed in preclinical models

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: NSCLC Models

In a study involving gefitinib-resistant NSCLC cells, administration of the compound restored sensitivity to existing EGFR-targeted therapies. Results indicated enhanced cell growth inhibition and apoptosis induction compared to single-target agents .

Case Study 2: Melatonin Receptor Studies

The compound's interaction with melatonin receptors has been linked to potential therapeutic effects in managing circadian rhythm disorders. Its modulation of these receptors could provide insights into developing new treatments for related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

Chloro-Substituted Analogs
  • 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide (): Substitution: Chloro at benzamide 2-position; methoxy at indole 5-position. Molecular Weight: 328.8 g/mol; XLogP3: 3.9 (higher lipophilicity vs. methoxy).
  • 3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide ():

    • Substitution: Chloro at benzamide 3-position; methyl at indole 5-position.
    • Structural Impact: The meta-chloro substituent may introduce steric hindrance, affecting molecular conformation and target engagement .
Methoxy-Substituted Analogs
  • N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]benzamide (): Substitution: Methoxy at indole 5-position; unsubstituted benzamide. Molecular Weight: 294.35 g/mol.
  • 5-Chloro-2-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide ():

    • Substitution: Chloro and methoxy on benzamide; methoxy on indole.
    • Molecular Weight: 358.82 g/mol.
    • Significance: Dual substitution (chloro and methoxy) may synergize electronic effects, though increased molecular weight could reduce bioavailability .

Substituent Variations on the Indole Ring

  • N-[2-(5-Methyl-1H-indol-3-yl)ethyl]-3-(2-methylpropanamido)benzamide (): Substitution: Isobutyrylamino at benzamide 3-position; methyl at indole 5-position. Structural Impact: The bulky isobutyryl group may hinder rotational freedom, influencing receptor binding kinetics .
  • N-[2-(5-Nitro-2-oxo-2H-indol-3-yl)hydrazinoethyl]benzamide (): Substitution: Nitro and oxo groups on indole; hydrazine linker.

Structural and Physicochemical Analysis

Molecular Properties

Compound Name Benzamide Substituent Indole Substituent Molecular Weight (g/mol) XLogP3 PSA (Ų)
Target Compound 2-Methoxy 5-Methyl ~294.35* ~3.0* ~54.1*
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]benzamide None 5-Methoxy 294.35 3.0 54.1
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 2-Chloro 5-Methoxy 328.8 3.9 54.1
3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 3-Chloro 5-Methyl ~312.8* ~3.5* ~54.1*

*Estimated based on structural similarity.

Crystallographic Insights

  • X-ray diffraction studies (e.g., ) reveal that methoxy and chloro substituents influence crystal packing via hydrogen bonding and van der Waals interactions. For instance, the methoxy group’s oxygen can act as a hydrogen-bond acceptor, while chloro groups participate in halogen bonding .

Biological Activity

2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O2, with a molecular weight of approximately 322.41 g/mol. The compound features an indole moiety, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC20H22N2O2
Molecular Weight322.41 g/mol
CAS NumberNot specified
InChI KeyOFQGMJSMIPGNIW-UHFFFAOYSA-N

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the compound's role as a selective inhibitor of the NLRP3 inflammasome, a critical component in the immune response linked to various inflammatory diseases. In vitro experiments demonstrated that treatment with this compound significantly reduced the production of IL-1β in macrophages stimulated by lipopolysaccharides (LPS) and ATP, indicating its potential as a therapeutic agent for conditions such as multiple sclerosis and other autoimmune diseases .

Anticancer Properties

In addition to its anti-inflammatory effects, this compound has shown promise in anticancer research. Compounds with similar structures have exhibited notable cytotoxicity against various cancer cell lines. For instance, derivatives within this class displayed IC50 values in the low micromolar range against colorectal (HCT-116) and breast (MCF-7) cancer cell lines, suggesting that modifications to the indole structure may enhance anticancer activity .

The biological mechanisms underlying the activity of this compound involve modulation of signaling pathways associated with inflammation and cancer progression:

  • Inflammasome Modulation : The compound selectively inhibits the assembly of the NLRP3 inflammasome complex, leading to decreased IL-1β secretion.
  • Cytotoxicity : It induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

Case Studies

A recent study investigated the effects of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Mice treated with this compound showed significantly reduced clinical symptoms and lower serum levels of IL-1β compared to untreated controls. This finding supports its potential application in treating neuroinflammatory diseases .

Q & A

Q. What established synthetic routes are available for 2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide?

  • Methodological Answer : The compound can be synthesized via amide coupling between 2-methoxybenzoic acid derivatives and 2-(5-methyl-1H-indol-3-yl)ethylamine. A representative approach involves:
  • Step 1 : Activation of the carboxylic acid using coupling agents like EDCI/HOBt or thionyl chloride to form an acyl chloride.
  • Step 2 : Reaction with the amine under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or THF, often with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) improves reaction efficiency and yield compared to conventional heating .
    Purity is validated via TLC, melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, FTIR) .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structural identity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assignments of methoxy (-OCH₃), indole NH, and benzamide carbonyl (C=O, ~168 ppm) groups are critical. Aromatic proton splitting patterns distinguish substituent positions .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal packing and hydrogen-bonding networks. For example, intermolecular N–H···O interactions stabilize the benzamide moiety .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What in vitro assays evaluate the compound’s biological activity?

  • Methodological Answer :
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
  • Anticancer activity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Positive controls (e.g., doxorubicin) and DMSO solvent controls are essential .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with kinetic analysis (e.g., Km/Vmax) to assess potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Methodological Answer :
  • Catalyst screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or organocatalysts for asymmetric synthesis .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to enhance solubility of intermediates .
  • Process intensification : Use flow chemistry or microwave reactors to reduce reaction time (e.g., from 24h to 2h) and byproduct formation .
  • Yield tracking : Design-of-experiment (DoE) approaches (e.g., Taguchi methods) to balance temperature, solvent ratio, and catalyst loading .

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Assay standardization : Validate protocols using reference compounds (e.g., NIH Clinical Collection libraries) and replicate under identical conditions (pH, serum concentration) .
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in IC₅₀ values .
  • Structural analogs : Synthesize derivatives (e.g., halogen substitutions) to isolate SAR trends and identify confounding functional groups .

Q. What computational and experimental methods elucidate structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., BTK inhibitors in ). Validate with mutagenesis studies .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., methoxy vs. hydroxy groups) to bioactivity using a library of analogs .
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic properties with activity data from diverse assays .

Q. What strategies identify and validate the compound’s molecular targets?

  • Methodological Answer :
  • Pull-down assays : Immobilize the compound on beads for affinity chromatography with cell lysates. Identified proteins are analyzed via LC-MS/MS .
  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein denaturation upon compound binding using Western blot or mass spectrometry .
  • CRISPR-Cas9 knockout : Silence candidate targets (e.g., kinases) to confirm loss of compound efficacy in phenotypic assays .

Q. How to assess stability and degradation under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-UV .
  • Metabolite profiling : Incubate with hepatocytes and analyze metabolites using UPLC-QTOF-MS. Major pathways (e.g., O-demethylation) inform prodrug design .
  • Solid-state stability : Store under accelerated conditions (40°C/75% RH) and track crystallinity changes via PXRD .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

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